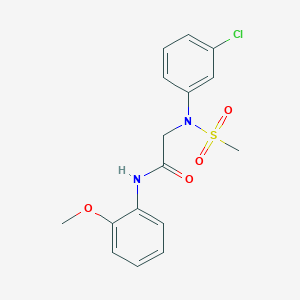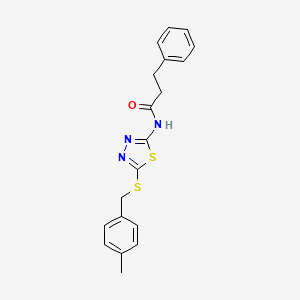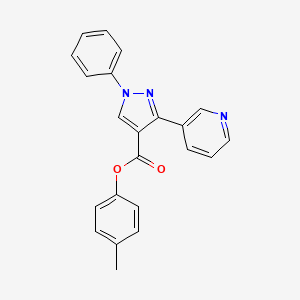![molecular formula C16H15BrN4S B3539745 5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole](/img/structure/B3539745.png)
5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole
Übersicht
Beschreibung
5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group, making it a unique and potentially useful molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole can be achieved through several methods. One common approach involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This method is efficient and yields the desired compound with high purity.
These methods are known for their efficiency and ability to produce high yields in a shorter reaction time compared to conventional heating methods .
Analyse Chemischer Reaktionen
5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and dimethylphenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-[(4-Bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole can be compared to other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its use in medicinal chemistry and as a precursor to other heterocycles.
5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Used in the synthesis of high-energy compounds and explosives.
5-[(4-Bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-ylmethanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-11-3-8-15(9-12(11)2)21-16(18-19-20-21)22-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXYIIHECDCTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3-fluorophenyl)acetamide](/img/structure/B3539672.png)
![2-{[N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3539677.png)
![methyl (4-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3539680.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B3539692.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-6-phenyl-2-pyrimidinamine](/img/structure/B3539694.png)

![3-allyl-2-[(2,4-dichlorobenzyl)thio]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3539710.png)
![methyl 2-({N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3539718.png)
![methyl [(5E)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3539728.png)

![N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide](/img/structure/B3539741.png)


